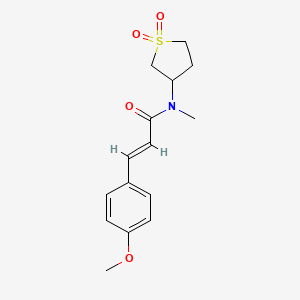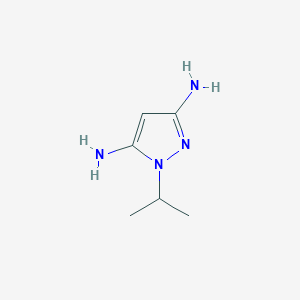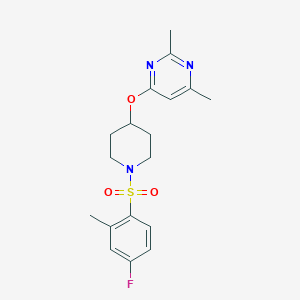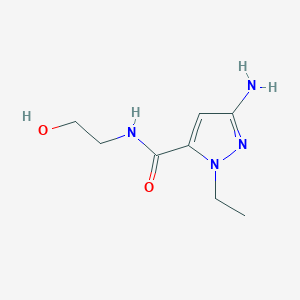![molecular formula C8H16ClN B2631204 6,6-Dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride CAS No. 2490402-24-7](/img/structure/B2631204.png)
6,6-Dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride is a chemical compound with the CAS Number: 2490402-24-7 . It has a molecular weight of 161.67 . The IUPAC name for this compound is 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride .
Synthesis Analysis
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), a similar compound, has been achieved through an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . The synthesis was initiated by reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate . This was then combined with N,N’-Bis (p-toluenesulfonyl) hydrazine to form alpha-diazoacetate .Molecular Structure Analysis
The InChI code for 6,6-Dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride is 1S/C8H15N.ClH/c1-8(2)6-3-7(8)5-9-4-6;/h6-7,9H,3-5H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane involves several chemical reactions, including the reaction of bromoacetyl bromide with 3-methyl-2-butenol to yield bromoacetate . This is followed by an alkaline reaction in anhydrous THF, combining the intermediate with N,N’-Bis (p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate .科学的研究の応用
Catalytic Aromatization
The compound has been studied in the context of catalytic aromatization processes. Pines and Nogueira (1981) investigated the aromatization of heptanes and related hydrocarbons over platinum-alumina and chromia-alumina catalysts. They found that compounds like 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride undergo various reactions including skeletal isomerization and dehydrocyclization when passed over these catalysts, leading to products like toluene and other hydrocarbons. This study provides insights into the mechanisms of aromatization and the role of different catalysts in these processes (Pines & Nogueira, 1981).
Pharmaceutical Research
In pharmaceutical research, the compound and its structural analogs have been noted for their unique molecular shapes and voluminous carbon skeletons, making them of interest in drug research and for studying structure-activity relationships. Buchbauer and colleagues have highlighted the use of such compounds, including norbornanes and bicyclo[2.2.1]heptanes, in medicinal applications and as test molecules in pharmaceutical research (Buchbauer & Pauzenberger, 1991) (Buchbauer, Esterer & Cermak, 1999).
Catalytic Oxidation of Hydrocarbons
The compound's derivatives have been examined in the context of catalytic oxidation of hydrocarbons, particularly cyclohexene. Cao et al. (2018) discussed how the oxidation of cyclohexene can lead to various products due to multiple potential reaction sites and variable oxidation depths, and how controlled oxidation reactions can selectively afford targeted products. This is significant for applications in the chemical industry, emphasizing the compound's relevance in industrial processes (Cao et al., 2018).
Synthesis of Bridged and Spiro Azabicycles
The compound is related to bridged azabicyclic and 1-azaspirocyclic compounds, where intramolecular metathesis of dienes is a key step in the synthesis process. Kuznetsov and Bubnov (2015) reviewed studies on the syntheses of these compounds, demonstrating the formation of a bicyclic skeleton for a series of natural and synthetic azabicycles. This highlights the compound's relevance in synthetic organic chemistry and its potential in the synthesis of complex natural products (Kuznetsov & Bubnov, 2015).
Safety and Hazards
将来の方向性
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) has been improved by using intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This method could potentially be applied to the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride in the future.
特性
IUPAC Name |
6,6-dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8(2)6-3-7(8)5-9-4-6;/h6-7,9H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFHDWLEOIIYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1CNC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2631122.png)
![3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2631124.png)


![N-[(4-methoxyphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2631128.png)
![4-((3,5-dimethylisoxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2631132.png)
![5-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2631133.png)
![3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2631134.png)
![5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2631136.png)
![3-(3-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2631137.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2631142.png)


